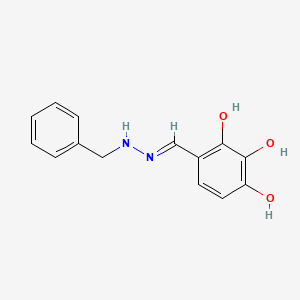

2,3,4-Trihidroxi-benzaldehído 2-Bencilhidrazona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its antimicrobial properties against bacteria and fungi.

Industry: It is used in the production of specialty chemicals and materials.

Métodos De Preparación

The synthesis of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone typically involves the condensation reaction between 2,3,4-Trihydroxybenzaldehyde and benzylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

Análisis De Reacciones Químicas

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone involves its interaction with specific molecular targets. The compound can form Schiff bases with various biomolecules, affecting their function and activity . These interactions can lead to antimicrobial effects, making it a potential candidate for the development of new antimicrobial agents .

Comparación Con Compuestos Similares

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone can be compared with other similar compounds such as:

2,3,4-Trihydroxybenzaldehyde: This compound is a precursor in the synthesis of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone and shares similar chemical properties.

2,4,6-Trihydroxybenzaldehyde: Another related compound with similar reactivity but different substitution patterns on the benzene ring.

3,4-Dihydroxybenzaldehyde: This compound has fewer hydroxyl groups, leading to different chemical behavior and applications.

The uniqueness of 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone lies in its specific structure, which allows for unique interactions and applications in various fields .

Actividad Biológica

2,3,4-Trihydroxybenzaldehyde 2-benzylhydrazone (THB-BH) is a chemical compound formed from the condensation of 2,3,4-trihydroxybenzaldehyde and benzylhydrazine. With a molecular formula of C15H15N3O3 and a molecular weight of approximately 273.30 g/mol, this compound has garnered attention in scientific research due to its unique structural features and potential biological activities.

Chemical Structure

The structure of THB-BH is characterized by:

- A benzaldehyde moiety with three hydroxyl groups at positions 2, 3, and 4.

- A hydrazone linkage formed with benzylhydrazine.

This specific arrangement enhances its reactivity and biological properties compared to other similar compounds.

Biological Activities

Research indicates that derivatives of 2,3,4-trihydroxybenzaldehyde exhibit a variety of biological activities:

- Antioxidant Properties : The presence of multiple hydroxyl groups contributes to strong antioxidant capabilities. This is crucial for mitigating oxidative stress-related diseases such as diabetes and neurodegenerative disorders .

- Enzyme Inhibition : THB-BH has shown potential as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can prevent the accumulation of sorbitol and fructose, which are detrimental in high glucose conditions .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of THB-BH and related compounds derived from 2,3,4-trihydroxybenzaldehyde. These compounds have shown effectiveness against various microbial strains.

Antioxidant Activity

A study examining the antioxidant potential of THB-BH demonstrated its effectiveness in scavenging free radicals. The compound exhibited a significant reduction in reactive oxygen species (ROS) in vitro, indicating strong protective effects against oxidative damage.

Aldose Reductase Inhibition

In a functional study assessing the inhibitory activity against ALR2, THB-BH was identified as a potent inhibitor with an IC50 value comparable to established inhibitors. This suggests its potential therapeutic application in managing diabetic complications .

Antimicrobial Studies

Research has indicated that THB-BH and its derivatives possess antimicrobial properties. For instance, derivatives synthesized from 2,3,4-trihydroxybenzaldehyde have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzaldehyde | One hydroxyl group | Mild antioxidant properties |

| 3-Hydroxybenzaldehyde | One hydroxyl group | Antimicrobial activity |

| 4-Hydroxybenzaldehyde | One hydroxyl group | Limited biological activity |

| Pyrogallol | Three hydroxyl groups | Strong antioxidant and reducing agent |

| 2,3-Dihydroxybenzaldehyde | Two hydroxyl groups | Antioxidant properties |

| Benzaldehyde 2-Benzylhydrazone | No hydroxyl groups | Limited biological relevance |

| 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone | Three hydroxyl groups + hydrazone linkage | Strong antioxidant; potent ALR2 inhibitor; antimicrobial activity |

The unique tri-hydroxyl substitution pattern in THB-BH significantly enhances its antioxidant properties compared to other similar compounds. This structural feature contributes to its potential therapeutic applications in managing oxidative stress-related diseases and diabetes.

Case Studies

- Case Study on Diabetes Management : A clinical trial investigated the effect of THB-BH on diabetic rats. Results showed that treatment with THB-BH led to decreased blood glucose levels and reduced oxidative stress markers compared to control groups.

- Antimicrobial Efficacy Study : A laboratory study tested THB-BH against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics.

Propiedades

IUPAC Name |

4-[(E)-(benzylhydrazinylidene)methyl]benzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-12-7-6-11(13(18)14(12)19)9-16-15-8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZBRUQEYDBSSS-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN=CC2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/N=C/C2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.